4-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, an imidazole ring, and a thioether linkage
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps. One common approach is the reaction of 4-fluorobenzoyl chloride with 2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethylamine under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-(1H-imidazol-2-yl)ethyl)benzamide
- 4-fluoro-N-(2-(5-methyl-1H-imidazol-2-yl)ethyl)benzamide
- 4-fluoro-N-(2-(1H-imidazol-2-yl)thioethyl)benzamide
Uniqueness
4-fluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to the presence of the p-tolyl group on the imidazole ring, which can influence its binding properties and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
IUPAC Name |
4-fluoro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-2-4-14(5-3-13)17-12-22-19(23-17)25-11-10-21-18(24)15-6-8-16(20)9-7-15/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIQIJHGAIEJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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